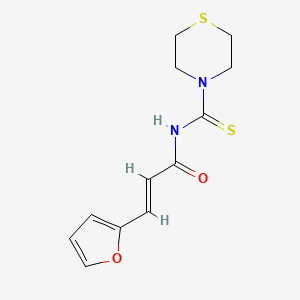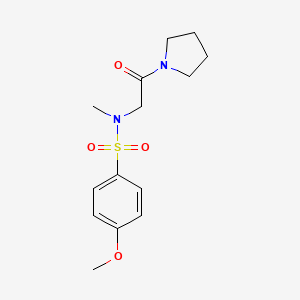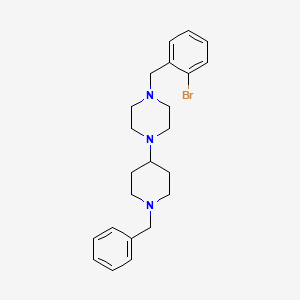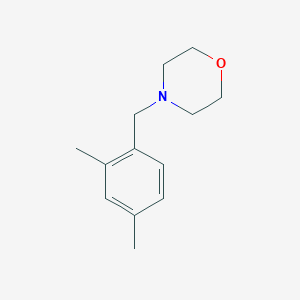
3-(2-furyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-furyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as FTC and is synthesized through a multi-step process involving various chemical reactions. The purpose of
科学的研究の応用
FTC has been extensively studied for its potential applications in various scientific research fields. One of the most significant areas of research is its use as a fluorescent probe for the detection of metal ions. FTC has been shown to selectively bind to copper ions and exhibit enhanced fluorescence, making it a promising tool for the detection of copper ions in biological samples.
作用機序
The mechanism of action of FTC involves the binding of the compound to copper ions, which results in a conformational change that leads to enhanced fluorescence. The exact mechanism of this process is still being studied, but it is believed that the sulfur atoms in the compound play a crucial role in the binding of copper ions.
Biochemical and Physiological Effects
FTC has been shown to have minimal toxicity and is not known to have any significant biochemical or physiological effects. However, its potential applications in the detection of metal ions in biological samples make it an important tool for research in various fields, including biochemistry, biophysics, and environmental science.
実験室実験の利点と制限
One of the main advantages of FTC is its selectivity for copper ions, which makes it a valuable tool for the detection of copper ions in complex biological samples. Additionally, FTC has a high quantum yield and is highly stable, making it a reliable tool for fluorescence-based assays. However, one of the limitations of FTC is its relatively low water solubility, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are many potential future directions for research on FTC. One area of interest is the development of new fluorescent probes based on the structure of FTC that can selectively bind to other metal ions. Additionally, further studies are needed to fully understand the mechanism of action of FTC and its potential applications in various scientific research fields.
Conclusion
In conclusion, 3-(2-furyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide is a unique chemical compound that has gained significant attention in scientific research due to its potential applications as a fluorescent probe for the detection of metal ions. Its selectivity for copper ions, high quantum yield, and stability make it a valuable tool for fluorescence-based assays. Further research is needed to fully understand the mechanism of action of FTC and its potential applications in various scientific research fields.
合成法
The synthesis of FTC involves a multi-step process that includes the reaction of 2-furylamine with carbon disulfide to form 2-furylthiocarbamoyl sulfide. This intermediate compound is then reacted with thiomorpholine to form 3-(2-furyl)-N-(4-thiomorpholinylcarbonothioyl)thiourea. The final step involves the reaction of this compound with acryloyl chloride to form FTC.
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-(thiomorpholine-4-carbothioyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c15-11(4-3-10-2-1-7-16-10)13-12(17)14-5-8-18-9-6-14/h1-4,7H,5-6,8-9H2,(H,13,15,17)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCJVISGUSJPEY-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1C(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-N-(thiomorpholin-4-ylcarbonothioyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5703613.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5703623.png)
![N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5703626.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5703630.png)
![N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5703646.png)

![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5703660.png)

![N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5703675.png)
![5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5703681.png)

![{3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol](/img/structure/B5703700.png)
